molecular formula C25H35N3O4 B14080871 5-(Dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid

5-(Dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid

Cat. No.: B14080871
M. Wt: 441.6 g/mol
InChI Key: LVIZXRRZYVZZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of A 65186 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

A 65186 undergoes various chemical reactions, including:

Scientific Research Applications

A 65186 is widely used in scientific research due to its role as a CCK antagonist. Some of its applications include:

Mechanism of Action

A 65186 exerts its effects by antagonizing the cholecystokinin (CCK) receptors, specifically the A-type glutamatergic receptors. This inhibition prevents the binding of CCK, thereby blocking its physiological effects. The molecular targets include the CCK receptors in the gastrointestinal tract and the brain, affecting pathways involved in inflammation, satiety, and gastrointestinal motility .

Comparison with Similar Compounds

A 65186 is compared with other CCK antagonists such as devazepide and proglumide. While devazepide readily penetrates the blood-brain barrier, A 65186 does not, making it more suitable for peripheral studies. Proglumide, another CCK antagonist, has different pharmacokinetic properties and is used in different research contexts. The uniqueness of A 65186 lies in its selective antagonism of A-type glutamatergic CCK receptors and its specific applications in inflammation and gastrointestinal research .

Similar Compounds

Properties

IUPAC Name

5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-3-5-9-15-28(16-10-6-4-2)25(32)22(13-14-23(29)30)27-24(31)20-17-19-11-7-8-12-21(19)26-18-20/h7-8,11-12,17-18,22H,3-6,9-10,13-16H2,1-2H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIZXRRZYVZZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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